molecular formula C14H21F3N4O2 B7050167 N-methoxy-N-methyl-3-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propanamide

N-methoxy-N-methyl-3-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propanamide

Cat. No.: B7050167
M. Wt: 334.34 g/mol
InChI Key: UQVQQGBHLQXTKF-UHFFFAOYSA-N
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Description

N-methoxy-N-methyl-3-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propanamide is a complex organic compound that has found various applications in scientific research

Properties

IUPAC Name

N-methoxy-N-methyl-3-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21F3N4O2/c1-20(23-2)12(22)5-8-21-6-3-10(4-7-21)13-18-9-11(19-13)14(15,16)17/h9-10H,3-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVQQGBHLQXTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCN1CCC(CC1)C2=NC=C(N2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-3-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propanamide typically involves multiple steps:

  • Formation of Imidazole Ring: : The process begins with the formation of the imidazole ring, often through a condensation reaction involving an aldehyde and an amine.

  • Introduction of Piperidine Group: : The piperidine group is then introduced through a substitution reaction, typically involving a halogenated intermediate.

  • Addition of the Trifluoromethyl Group: : The trifluoromethyl group is added via a nucleophilic substitution reaction, providing the necessary functional group for enhanced biological activity.

  • Final Coupling Reaction: : The final step involves the coupling of the imidazole derivative with the methoxy-methyl-propanamide moiety under controlled conditions, usually employing a strong base and a polar aprotic solvent.

Industrial Production Methods

Industrial-scale production of this compound may follow similar synthetic routes but with optimized conditions to maximize yield and purity. This often involves:

  • Continuous Flow Chemistry: : Utilizing continuous flow reactors to streamline the synthesis process and improve efficiency.

  • Catalyst Optimization: : Employing advanced catalysts to facilitate each step of the reaction and minimize by-products.

  • Purification Techniques: : Implementing large-scale purification methods such as chromatography and crystallization to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-3-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propanamide can undergo various chemical reactions:

  • Oxidation: : This compound can be oxidized using strong oxidizing agents, potentially leading to the formation of new functional groups.

  • Reduction: : Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4), which can reduce specific parts of the molecule without affecting the overall structure.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, particularly at the imidazole and piperidine moieties.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: : Reagents such as halogenated solvents and organometallic compounds can facilitate these reactions.

Major Products

The major products from these reactions depend on the conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could result in the formation of alcohols or amines.

Scientific Research Applications

N-methoxy-N-methyl-3-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propanamide has various applications across several scientific fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

  • Biology: : Studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: : Investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and infectious diseases.

  • Industry: : Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The exact mechanism of action for N-methoxy-N-methyl-3-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propanamide can vary based on its application. some general insights include:

  • Molecular Targets: : This compound can interact with specific enzymes or receptors, inhibiting or activating their function.

  • Pathways Involved: : In biological systems, it may affect signaling pathways related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

When compared with other imidazole derivatives, N-methoxy-N-methyl-3-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]propanamide stands out due to its unique trifluoromethyl group, which imparts enhanced biological activity and stability.

List of Similar Compounds

  • N-methyl-3-[4-(1H-imidazol-2-yl)piperidin-1-yl]propanamide

  • N-ethoxy-N-methyl-3-[4-(1H-imidazol-2-yl)piperidin-1-yl]propanamide

  • N-methoxy-N-methyl-3-[4-(5-methyl-1H-imidazol-2-yl)piperidin-1-yl]propanamide

These similar compounds share structural features with this compound but differ in their substituent groups, which can significantly impact their chemical and biological properties.

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